2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential antituberculosis and anticancer activities.
Biological Studies: It serves as a probe for studying various biological processes, such as enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Another member of the imidazo[1,2-a]pyridine family with similar structural features.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A related compound with a pyrrolo[2,3-d]pyrimidine core.
Uniqueness
2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potential for crossing biological membranes. This feature makes it particularly valuable in drug development for targeting intracellular pathways and processes .
Properties
Molecular Formula |
C11H11ClN2O3 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-chloro-7-propan-2-yloxyimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c1-6(2)17-8-3-10-13-9(12)5-14(10)4-7(8)11(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
NOXYVTWYNJKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=NC(=CN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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